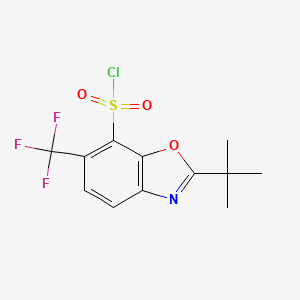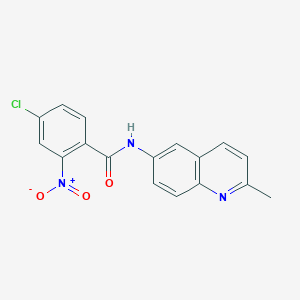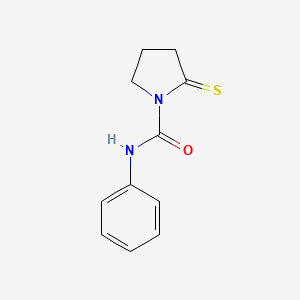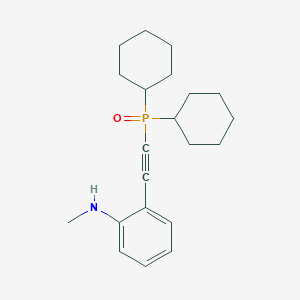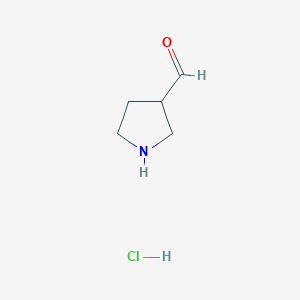
Pyrrolidine-3-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3-carbaldehyde hydrochloride is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolidine-3-carbaldehyde hydrochloride can be synthesized through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Another method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions of N-substituted piperidines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using continuous tube- or tube bundle reactors operated in the cycle gas method .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids and further decarboxylated to yield different products .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Pyrrolidine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring . This compound is also employed in the development of new drugs for the treatment of various diseases, including cancer and autoimmune disorders . Additionally, it has applications in the synthesis of natural product analogues and as a building block in organic chemistry .
Mecanismo De Acción
The mechanism of action of pyrrolidine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For example, spiro[pyrrolidine-3,3’-oxindoles] derived from this compound have been shown to inhibit histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, leading to apoptotic cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pyrrolidine-3-carbaldehyde hydrochloride include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse biological activities. Its structural features allow for efficient exploration of the pharmacophore space and contribute to the stereochemistry of the molecule, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
pyrrolidine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-1-2-6-3-5;/h4-6H,1-3H2;1H |
Clave InChI |
LPBKOXKUJWTOOY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


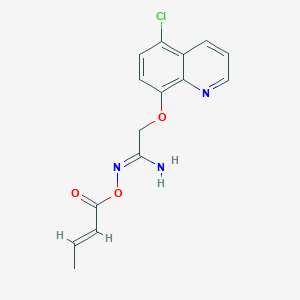
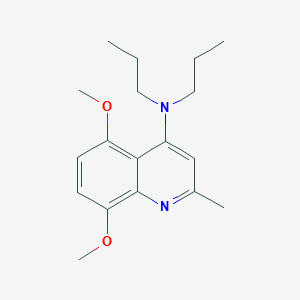
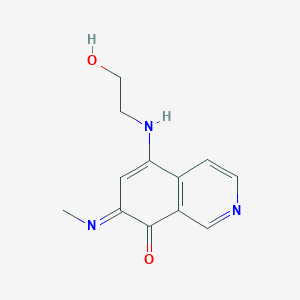
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
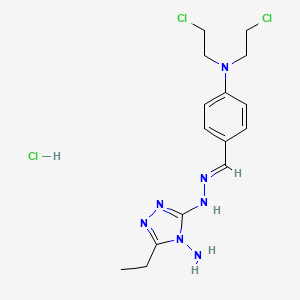
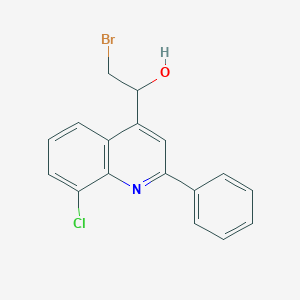


![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
